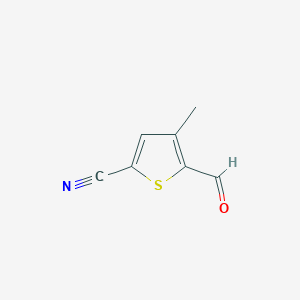

5-formyl-4-methylthiophene-2-carbonitrile

CAS No.: 21512-18-5

Cat. No.: VC12006964

Molecular Formula: C7H5NOS

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21512-18-5 |

|---|---|

| Molecular Formula | C7H5NOS |

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | 5-formyl-4-methylthiophene-2-carbonitrile |

| Standard InChI | InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 |

| Standard InChI Key | AVAKPKWMFBJHGM-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1)C#N)C=O |

| Canonical SMILES | CC1=C(SC(=C1)C#N)C=O |

Introduction

5-Formyl-4-methylthiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring substituted with both a formyl group and a nitrile group. The molecular formula for this compound is C₇H₅NS, and it features a unique combination of functional groups that contribute to its chemical reactivity and potential biological activities . The presence of the formyl group (-CHO) and the nitrile group (-C≡N) enhances its electrophilic properties, making it suitable for various chemical transformations and applications in medicinal chemistry and materials science.

Synthesis of 5-Formyl-4-methylthiophene-2-carbonitrile

The synthesis of 5-formyl-4-methylthiophene-2-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene structure using phosphorus oxychloride and dimethylformamide as reagents. This method allows for selective functionalization while maintaining high yields.

Biological Activities

Research indicates that thiophene derivatives, including 5-formyl-4-methylthiophene-2-carbonitrile, exhibit significant biological activities. This compound has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets, such as enzymes and receptors, modulating their activity due to the electrophilic nature of the formyl group.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-formyl-4-methylthiophene-2-carbonitrile. Here is a comparison table highlighting their structural features and uniqueness:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 5-Methylthiophene-2-carboxaldehyde | Lacks the nitrile group | Only contains a formyl group |

| 4-Methylthiophene-2-carbonitrile | Lacks the formyl group | Only contains a nitrile group |

| 5-Formylthiophene-2-carbonitrile | Lacks the methyl group | Unique due to its methyl substitution |

| 5-Formyl-4-methylthiophene-2-carboxylic acid | Contains both carboxylic acid and formyl groups | Combines functionalities not present in others |

Applications

5-Formyl-4-methylthiophene-2-carbonitrile has several applications across various fields, including medicinal chemistry and materials science. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable compound in the synthesis of pharmaceuticals and advanced materials.

Additional Recommendations for Further Study:

-

Consult scientific databases like PubMed and Google Scholar for recent research articles on thiophene derivatives.

-

Review chemical synthesis methods and biological activity studies related to similar compounds.

-

Explore applications in materials science and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume